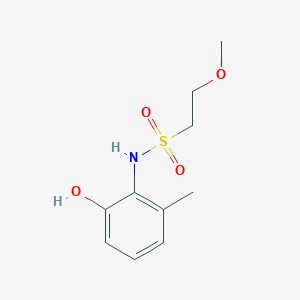
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide, also known as HIF-1α inhibitor, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has therefore gained significant attention in the scientific community.
Mechanism of Action
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor works by inhibiting the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway, which is activated in hypoxic conditions. In hypoxic conditions, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα is stabilized and translocated to the nucleus, where it activates the expression of various genes that promote cell survival and growth. N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor blocks this pathway by preventing the stabilization and translocation of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα to the nucleus, thereby inhibiting the expression of genes that promote cell survival and growth.
Biochemical and Physiological Effects
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor is its potential in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor. One potential direction is the development of more potent and selective inhibitors that can effectively target the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway without causing off-target effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in cancer treatment. Finally, the potential of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in combination therapy with other cancer treatments should also be explored.
Synthesis Methods
The synthesis of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor involves the reaction of 2-methoxyethanesulfonamide with 2-amino-4-methylphenol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been widely studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells by blocking the hypoxia-inducible factor 1 alpha (N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα) pathway. This pathway is responsible for the survival and growth of cancer cells in hypoxic conditions. By inhibiting this pathway, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can effectively prevent the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-8-4-3-5-9(12)10(8)11-16(13,14)7-6-15-2/h3-5,11-12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPKCNNWSUHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


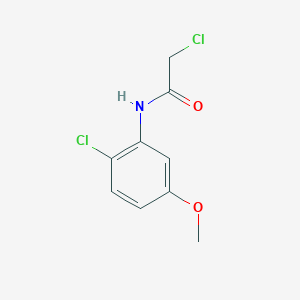

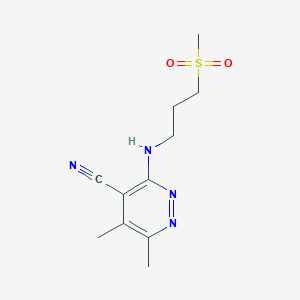
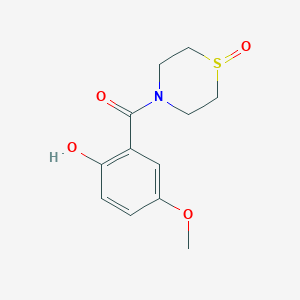
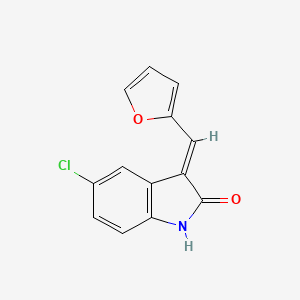


![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)